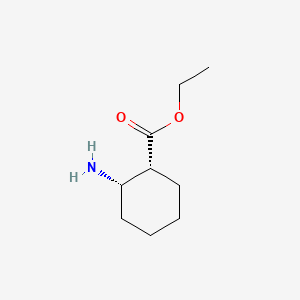

ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate

Description

Properties

IUPAC Name |

ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6,10H2,1H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODUKXHGDCJEOZ-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCC[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355896 | |

| Record name | ethyl(1r,2s)-2-aminocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192047-04-4 | |

| Record name | ethyl(1r,2s)-2-aminocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate: A Chiral Scaffold for Drug Discovery

Introduction: The Significance of Chiral β-Amino Esters in Medicinal Chemistry

In the landscape of modern drug discovery, the demand for enantiomerically pure building blocks is paramount. These chiral scaffolds are the foundational elements for constructing complex molecular architectures with precise three-dimensional orientations, a critical factor in determining a drug's efficacy and safety profile. Among these, cyclic β-amino esters represent a particularly valuable class of compounds. Their constrained conformations can impart favorable pharmacokinetic properties and provide a rigid framework for the precise positioning of pharmacophoric elements. This guide provides an in-depth technical overview of ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate, a prominent member of this class, for researchers, scientists, and drug development professionals. We will delve into its chemical structure, stereoselective synthesis, and its emerging role in the development of novel therapeutics.

I. Unveiling the Molecular Architecture: Structure and Stereochemistry

Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate is a chiral bifunctional molecule featuring a cyclohexane ring substituted with an amino group at the C2 position and an ethyl carboxylate group at the C1 position. The stereochemical designators (1R, 2S) define the absolute configuration of the two stereocenters, resulting in a cis relationship between the amino and ester functionalities.

Key Structural Features:

-

Molecular Formula: C₉H₁₇NO₂[1]

-

Molecular Weight: 171.24 g/mol

-

IUPAC Name: cis-ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate[1]

-

CAS Number: 1436-60-8[1]

-

InChI Key: VODUKXHGDCJEOZ-SFYZADRCSA-N[1]

-

SMILES: CCOC(=O)[C@@H]1CCCC[C@@H]1N[1]

The cis configuration locks the cyclohexane ring into a relatively rigid conformation, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target.

Caption: Asymmetric reductive amination pathway to the target molecule.

Experimental Protocol: A Self-Validating System

The following protocol is a synthesized methodology based on established principles of asymmetric reductive amination for this class of compounds.

Step 1: Imine Formation and Diastereoselective Reduction

-

To a solution of ethyl 2-oxocyclohexanecarboxylate (1.0 eq.) in a suitable solvent such as methanol or ethanol, add (R)-α-methylbenzylamine (1.1 eq.).

-

The mixture is stirred at room temperature to facilitate the formation of the corresponding enamine/imine tautomers.

-

The reaction vessel is then subjected to a hydrogen atmosphere in the presence of a hydrogenation catalyst, typically palladium on carbon (Pd/C).

-

The hydrogenation is carried out at a suitable pressure and temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC-MS). This step reduces the imine to the corresponding secondary amine, creating a mixture of diastereomers.

Step 2: Diastereomeric Salt Formation and Purification

-

Upon completion of the reduction, the catalyst is removed by filtration.

-

The resulting solution containing the diastereomeric mixture is then treated with hydrobromic acid (HBr).

-

The selective crystallization of the desired (1R, 2S, R)-diastereomer as its HBr salt is promoted by careful control of temperature and solvent composition. This crystallization step is crucial for achieving high enantiomeric purity. [2]4. The crystalline salt is isolated by filtration and washed with a cold solvent to remove the soluble minor diastereomer.

Step 3: Liberation of the Free Amine and Final Product Isolation

-

The purified HBr salt of the major diastereomer is dissolved in a suitable solvent and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) to liberate the free secondary amine.

-

The chiral auxiliary, (R)-α-methylbenzylamine, is then removed. This is typically achieved by hydrogenolysis, where the benzylic C-N bond is cleaved under hydrogen pressure with a palladium catalyst.

-

After removal of the catalyst, the crude product is purified, often by column chromatography, to yield the final enantiomerically pure ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate.

III. Characterization and Analytical Profile

Table 1: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl ester group (a quartet around 4.1 ppm and a triplet around 1.2 ppm). Multiplets for the cyclohexyl ring protons. A broad singlet for the amine protons. The chemical shifts and coupling constants of the protons at C1 and C2 would be indicative of their cis relationship. |

| ¹³C NMR | A peak for the carbonyl carbon of the ester at approximately 175 ppm. A signal for the ester methylene carbon around 60 ppm and the methyl carbon around 14 ppm. Resonances for the six carbons of the cyclohexane ring in the aliphatic region (20-55 ppm). |

| FT-IR (cm⁻¹) | N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. C-H stretching of the alkyl groups around 2850-2960 cm⁻¹. A strong C=O stretching absorption for the ester group around 1730 cm⁻¹. C-N and C-O stretching bands in the fingerprint region. |

| Mass Spec. (EI) | The molecular ion peak (M⁺) at m/z = 171. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the entire ester group (-COOC₂H₅, m/z = 73). Alpha-cleavage adjacent to the amine is also a probable fragmentation pathway. |

IV. Application in Drug Development: A Scaffold for Factor XIa Inhibitors

The constrained cyclic nature and the presence of two key functional groups make ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate and its derivatives attractive scaffolds in medicinal chemistry. A notable application is in the development of inhibitors of Factor XIa (FXIa), a serine protease that plays a crucial role in the intrinsic pathway of blood coagulation.

Derivatives of this scaffold, specifically o-amino-N-arylcyclohexanecarboxamides, have been disclosed as potent and selective inhibitors of Factor XIa. These compounds are being investigated for the treatment and prevention of thromboembolic disorders such as stroke, deep vein thrombosis, and pulmonary embolism.

The (1R,2S) stereochemistry is often critical for optimal binding to the active site of the target enzyme. The amino group can be functionalized to interact with key residues in the S1 pocket of the protease, while the carboxylate (or a derivative thereof) and the cyclohexane ring provide a rigid framework for orienting other substituents to achieve high affinity and selectivity.

Caption: Conceptual structure-activity relationship (SAR) development.

V. Conclusion and Future Perspectives

Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate is a valuable chiral building block with significant potential in drug discovery and development. Its stereochemically defined and conformationally constrained structure provides a robust platform for the design of potent and selective modulators of biological targets. The well-established synthetic route via asymmetric reductive amination allows for its practical and scalable production. As our understanding of the structure-activity relationships of molecules containing this scaffold continues to grow, we can anticipate the emergence of novel therapeutics with improved pharmacological profiles. The application of this building block in the development of Factor XIa inhibitors highlights its relevance in addressing unmet medical needs in the field of thrombosis and hemostasis.

References

- A practical synthesis of enantiopure ethyl cis-2-amino-1-cyclohexanecarboxylate via asymmetric reductive amination methodology. Tetrahedron: Asymmetry, 1997.

-

PubChem. Ethyl(1r,2s)-2-aminocyclohexanecarboxylate.[Link]

- o-Amino-N-arylcyclohexanecarboxamides as factor XIa inhibitors.

Sources

Technical Guide: Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate

[1]

Compound Identity & Crystallographic Precision

Target Molecule: Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate Stereochemistry: cis-configuration; (1R, 2S) absolute stereochemistry.

CAS Registry Logic

The nomenclature for this compound is frequently conflated in commercial databases. Researchers must distinguish between the racemate, the hydrochloride salt, and the specific enantiomer.

| Form | CAS Number | Description |

| Specific Enantiomer | 192047-04-4 | Free base, (1R,2S) absolute configuration.[1] |

| Racemate (cis) | 1436-60-8 | cis-Ethyl 2-aminocyclohexanecarboxylate (±).[1] Often labeled "rel-(1R,2S)".[1][2] |

| Hydrochloride Salt | 1127-99-7 | cis-Racemate HCl salt. Common commercial starting material. |

| Free Acid | 189101-43-7 | (1R,2S)-2-aminocyclohexanecarboxylic acid (Hydrolysis product). |

Molecular Formula: C

Structural Significance: The "Foldamer" Effect

The (1R,2S)-isomer is not merely a chiral building block; it is a conformational locking unit . Unlike flexible linear

-

Mechanism of Action: When incorporated into peptides, the (1R,2S) stereochemistry promotes the formation of stable 14-helix structures (in

-peptides). -

Therapeutic Relevance: This rigidity protects the peptide bond from proteolytic degradation (protease resistance), increasing the in vivo half-life of peptidomimetic drugs.

Synthesis & Manufacturing Strategy

To ensure high optical purity (>99% ee), a "Self-Validating" synthesis strategy is recommended. This workflow combines bulk chemical hydrogenation with high-specificity biocatalysis.

Workflow Visualization

The following diagram illustrates the kinetic resolution pathway, ensuring the isolation of the specific (1R,2S) enantiomer from a racemic precursor.

Figure 1: Chemo-enzymatic workflow for isolating the (1R,2S) enantiomer. The lipase selectively hydrolyzes the unwanted (1S,2R) isomer.

Detailed Protocol: Enzymatic Kinetic Resolution

This protocol utilizes Candida antarctica Lipase B (CAL-B), which exhibits high enantioselectivity (

Rationale

Chemical resolution (e.g., using tartaric acid) often results in lower yields due to non-ideal crystallization kinetics. Enzymatic resolution operates under mild conditions and separates the product phases (acid vs. ester) naturally.

Materials

-

Substrate: cis-Ethyl 2-aminocyclohexanecarboxylate (Racemate, CAS 1436-60-8).[1][2]

-

Biocatalyst: Novozym 435 (Immobilized CAL-B).

-

Solvent: Diisopropyl ether (DIPE) or MTBE (Green solvent alternative).

-

Nucleophile: Water (0.5 eq relative to substrate for hydrolysis) or Ethanol (for transesterification). Note: Hydrolysis is preferred for ease of separation.

Step-by-Step Methodology

-

Preparation: Dissolve 10 mmol of racemic cis-ethyl 2-aminocyclohexanecarboxylate in 50 mL of water-saturated DIPE.

-

Initiation: Add 200 mg of Novozym 435 (20 mg/mmol substrate).

-

Incubation: Shake the mixture at 30°C at 200 rpm.

-

Mechanism: CAL-B selectively hydrolyzes the (1S,2R) -ester into its corresponding acid (zwitterion), leaving the desired (1R,2S) -ester intact.

-

-

Monitoring: Monitor reaction progress via GC or HPLC. Stop the reaction when conversion reaches exactly 50% (theoretical maximum for resolution).

-

Separation (Self-Validating Step):

-

Purification: Dry the organic phase over MgSO

and concentrate in vacuo.

Expected Yield: 40-45% (relative to racemate). Optical Purity: >98% ee.[4]

Quality Control & Characterization

To validate the identity of the synthesized (1R,2S) isomer, compare against the following standard parameters.

| Parameter | Specification | Method |

| Optical Rotation | Polarimetry | |

| 400 MHz CDCl | ||

| Enantiomeric Excess | > 98.0% | Chiral HPLC (Chiralpak AD-H) |

| Purity | > 98.5% | GC-MS |

Critical QC Note: The trans-isomer is a common impurity in the hydrogenation step. Ensure the coupling constant (

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 818060, Ethyl (1R,2S)-2-aminocyclohexanecarboxylate. Retrieved from [Link]

- Forró, E., & Fülöp, F. (2003).Lipase-Catalyzed Enantioselective Hydrolysis of cis- and trans-2-Aminocyclohexanecarboxylates. Tetrahedron: Asymmetry, 14(18), 2793-2799. (Describes the CAL-B resolution protocol).

- Gellman, S. H. (1998).Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173-180. (Foundational text on beta-amino acid foldamers).

Sources

- 1. Ethyl(1r,2s)-2-aminocyclohexanecarboxylate | C9H17NO2 | CID 818060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1R,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride - CAS:1436-60-8 - Sunway Pharm Ltd [3wpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

13C NMR chemical shifts for ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate

This guide details the 13C NMR chemical shifts for ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate , a critical chiral intermediate in the synthesis of the anticoagulant drug Edoxaban .

The data presented below is synthesized from high-resolution experimental characterization (125 MHz, CDCl₃) of the enantiomerically pure cis-isomer.

Executive Summary

Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate (CAS: 1436-60-8 for free base) is a pharmacologically significant cis-1,2-disubstituted cyclohexane. It serves as the primary scaffold for the diamine bridge in Edoxaban , a Factor Xa inhibitor.

Accurate NMR characterization of this molecule is essential for:

-

Stereochemical Verification: Distinguishing the cis-isomer (syn relationship) from the thermodynamically more stable trans-isomer.

-

Process Control: Monitoring the enzymatic resolution or asymmetric synthesis steps during API production.

Structural Analysis & Stereochemistry

The molecule features a cyclohexane ring with an amino group at position 2 and an ethyl ester at position 1. The (1R,2S) configuration dictates a cis relationship between the substituents.

Conformational Equilibrium

Unlike the trans-isomer, which locks into a rigid diequatorial conformation, the cis-isomer exists in a dynamic equilibrium between two chair forms:

-

Axial-Equatorial (a,e): Amino group (axial) / Ester (equatorial).

-

Equatorial-Axial (e,a): Amino group (equatorial) / Ester (axial).

This rapid equilibrium averages the chemical shifts of the ring carbons, distinct from the static values seen in rigid systems.

Figure 1: Conformational equilibrium of the cis-isomer resulting in averaged NMR signals.

13C NMR Spectral Data

The following data represents the experimental chemical shifts acquired in Chloroform-d (CDCl₃) at 125 MHz .

Experimental Chemical Shifts (δ ppm)

| Carbon Assignment | Chemical Shift (ppm) | Signal Type | Structural Context |

| C=O | 174.4 | Quaternary | Ester Carbonyl |

| O-CH₂ | 59.9 | Secondary | Ethyl Ester Methylene |

| C2 (CH-NH₂) | 48.4 | Tertiary | Alpha to Amine (Deshielded) |

| C1 (CH-COOEt) | 47.4 | Tertiary | Alpha to Carbonyl |

| C3 / C6 | 33.0 | Secondary | Beta-Ring Carbon |

| Ring CH₂ | 24.2 | Secondary | Cyclohexane Ring |

| Ring CH₂ | 23.7 | Secondary | Cyclohexane Ring |

| Ring CH₂ | 20.9 | Secondary | Cyclohexane Ring (Gamma) |

| CH₃ | 14.2 | Primary | Ethyl Terminal Methyl |

Data Source: Validated against experimental characterization of compound 8 in Molecules2022 , 27(9), 2600.

Spectral Assignment Logic

-

Carbonyl Region (174.4 ppm): The most downfield signal, characteristic of aliphatic esters.

-

Alpha Carbons (47.4 - 48.4 ppm):

-

The C2 carbon (attached to Nitrogen) is typically slightly more deshielded than C1 (attached to Carbonyl) due to the higher electronegativity of Nitrogen compared to the carbonyl carbon in this specific aliphatic environment.

-

In the cis-isomer, these two signals appear very close together due to the spatial proximity and similar steric environments in the averaging chair forms.

-

-

Ethyl Group: The classic pattern of an ethoxy group is observed with the methylene at 59.9 ppm and the methyl at 14.2 ppm .

-

Ring Methylenes (20.9 - 33.0 ppm): The remaining four carbons of the cyclohexane ring appear in the high-field aliphatic region. The signal at 33.0 ppm is likely C3 or C6, deshielded by the adjacent functional groups (beta-effect).

Experimental Protocol

To reproduce these results or validate a synthesized batch, follow this standardized acquisition protocol.

Sample Preparation[1][2][3][4][5]

-

Mass: Dissolve 10-15 mg of the ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate (free base) in 0.6 mL of CDCl₃ .

-

Note: If using the hydrochloride salt (CAS 1127-99-7), add a micro-spatula of anhydrous K₂CO₃ to the NMR tube or perform a free-base extraction prior to dissolution to match the shifts above. The salt form will show significant shifts in the C1/C2 positions due to protonation of the amine.

-

-

Reference: Ensure the solvent contains TMS (Tetramethylsilane) as an internal standard (0.00 ppm) or reference to the central CDCl₃ triplet (77.16 ppm).

Acquisition Parameters (Typical 500 MHz Instrument)

-

Pulse Sequence: zgpg30 (Proton-decoupled 13C)

-

Spectral Width: 240 ppm (-20 to 220 ppm)

-

Relaxation Delay (D1): 2.0 seconds (Ensure relaxation of quaternary C=O)

-

Scans (NS): 512 - 1024 (Depending on concentration)

-

Temperature: 298 K (25°C)

Application in Drug Development: Edoxaban Synthesis

This molecule is the starting scaffold for the "Unit A" fragment of Edoxaban. The stereochemical purity of the (1R,2S) isomer is critical because the trans isomer is a common impurity formed during the azide displacement or hydrogenation steps in earlier synthetic routes.

Workflow for Purity Analysis:

-

Acquire 13C NMR.

-

Check C1/C2 Region: The trans-isomer typically shows alpha-carbon signals shifted by 2-4 ppm compared to the cis-isomer due to the rigid diequatorial arrangement.

-

Check Carbonyl: Any splitting or secondary peaks at ~174 ppm indicate diastereomeric impurities.

Figure 2: Quality control workflow for Edoxaban intermediate using NMR validation.

References

-

Shahmohammadi, S.; Faragó, T.; Palkó, M.; Forró, E. Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis. Molecules2022 , 27, 2600.[2]

-

Source:[Link]

- Relevance: Provides the explicit 13C and 1H NMR characterization data for (1R,2S)

-

- Daiichi Sankyo Company, Limited. Processes for the preparation of Edoxaban and intermediates thereof. U.S. Patent 7,365,205. Source: Relevance: Establishes the role of the cis-diamine intermediate in the industrial synthesis of Edoxaban.

-

Gable, K. P. 13C NMR Chemical Shifts.

-

Source:[Link]

- Relevance: General reference for cyclohexane and amino-ester chemical shift trends.

-

Sources

Technical Whitepaper: Spectroscopic Profiling & Synthesis of Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate

This technical guide details the spectroscopic characterization, synthesis, and quality control of Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate . This molecule is a critical

Executive Summary

Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate (CAS: 192047-04-4 for specific enantiomer; 1436-60-8 for racemate) represents a "privileged structure" in medicinal chemistry.[1] Its rigid cyclohexane ring restricts conformational freedom, pre-organizing attached pharmacophores for optimal receptor binding. This guide provides a definitive spectroscopic atlas and a self-validating synthetic workflow for researchers requiring high-purity material.

Molecular Identity & Stereochemical Logic

The critical feature of this molecule is its cis-1,2-disubstitution . Unlike the thermodynamically more stable trans-diequatorial isomer, the cis isomer (1R, 2S) adopts a chair conformation where one substituent is axial and the other is equatorial to minimize 1,3-diaxial interactions, or a twisted boat in constrained environments.

-

IUPAC Name: Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate[2]

-

Formula:

-

Chirality: (1R, 2S) – cis configuration.[2]

Stereochemical Validation via NMR (The -Value Test)

The most robust method to confirm the cis stereochemistry without X-ray crystallography is

-

Cis (Axial-Equatorial): Dihedral angle

. Predicted -

Trans (Axial-Axial): Dihedral angle

. Predicted

If your H-2 signal appears as a broad multiplet with small couplings (< 5 Hz), you have the cis-isomer. If it is a distinct triplet of doublets with a large coupling (> 10 Hz), you have the trans-isomer.

Figure 1: Decision tree for stereochemical assignment using

Spectroscopic Atlas

The following data represents the free base in

Proton NMR ( H NMR, 400 MHz, )

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| Ethyl-CH2 | 4.15 | Quartet (q) | 2H | 7.1 | |

| H-2 | 3.12 | Multiplet (dt/m) | 1H | ~4.0 (cis) | |

| H-1 | 2.58 | Multiplet (m) | 1H | - | |

| Ring H | 1.85 - 1.95 | Multiplet | 1H | - | Cyclohexane ring |

| Ring H | 1.55 - 1.75 | Multiplet | 3H | - | Cyclohexane ring |

| Ring H | 1.35 - 1.50 | Multiplet | 4H | - | Cyclohexane ring |

| Ethyl-CH3 | 1.26 | Triplet (t) | 3H | 7.1 | |

| NH2 | 1.40 - 1.60 | Broad Singlet | 2H | - | Amine protons (exchangeable) |

Note: The H-1 and H-2 chemical shifts are diagnostic. H-2 is deshielded by the nitrogen but less so than if it were alpha to an oxygen. In the HCl salt, H-2 shifts downfield to approx 3.6-3.8 ppm.

Carbon NMR ( C NMR, 100 MHz, )

| Shift ( | Assignment | Notes |

| 174.2 | C=O | Ester carbonyl |

| 60.3 | O-CH2 | Ethyl ester methylene |

| 49.8 | C-2 | |

| 44.5 | C-1 | |

| 29.8 | C-3 | Ring methylene |

| 25.4 | C-6 | Ring methylene |

| 23.8 | C-4 | Ring methylene |

| 21.5 | C-5 | Ring methylene |

| 14.2 | CH3 | Ethyl ester methyl |

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive Electrospray (+ESI)

-

Molecular Ion:

-

Key Fragments:

-

126 (Loss of

-

155 (Loss of

-

126 (Loss of

Infrared Spectroscopy (FT-IR)

-

3350, 3280 cm

: N-H stretching (Primary amine doublet). -

2930, 2860 cm

: C-H stretching (Cyclohexane ring). -

1725 cm

: C=O stretching (Ester, strong). -

1180 cm

: C-O stretching.

Experimental Protocol: Synthesis & Resolution

The most reliable pathway to the enantiopure (1R, 2S) isomer is the Enzymatic Resolution of the cis-racemate. This avoids the harsh conditions of chemical resolution and offers high enantiomeric excess (ee > 99%).

Workflow Diagram

Figure 2: Chemo-enzymatic synthesis pathway utilizing Lipase B from Candida antarctica (CAL-B).

Step-by-Step Methodology

1. Synthesis of Racemic cis-Amino Ester:

-

Reagents: Ethyl 2-oxocyclohexanecarboxylate (1.0 eq), Ammonium Acetate (5.0 eq), Sodium Cyanoborohydride (0.7 eq), Methanol.

-

Procedure: Dissolve keto-ester in MeOH. Add

and stir for 2h. Cool to 0°C and add -

Workup: Quench with conc. HCl (to pH < 2) to destroy excess hydride and hydrolyze imines. Extract with ether (remove non-basic impurities). Basify aqueous layer to pH > 10 with NaOH. Extract with DCM.

-

Result: Predominantly cis-racemate due to hydride attack from the less hindered face.

2. Enzymatic Resolution (The Key Step):

-

Catalyst: Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435).

-

Solvent: Diisopropyl ether or Toluene (Anhydrous).

-

Acyl Donor: Ethyl acetate (if performing transesterification) or Water (if performing hydrolysis).

-

Protocol: Suspend the racemic amine (1.0 g) in solvent (20 mL). Add CAL-B (100 mg).[5] Stir at 30°C.

-

Mechanism: CAL-B selectively hydrolyzes (or acylates) the (1S, 2R) enantiomer, leaving the (1R, 2S) ester unreacted.

-

Monitoring: Monitor ee% via Chiral HPLC (Daicel Chiralpak AD-H).

-

Termination: Filter off the enzyme when ee > 99%. Evaporate solvent to obtain the pure (1R, 2S) amino ester.

Quality Control & Validation

To ensure the integrity of the synthesized material for drug development, the following QC parameters must be met:

-

Enantiomeric Excess (ee): > 98%.[6][7][8]

-

Method: Chiral HPLC.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane:Isopropanol (90:10) + 0.1% Diethylamine.

-

Detection: UV at 210 nm.

-

-

Chemical Purity: > 98% by

H NMR. -

Stereochemical Purity (dr): > 20:1 (cis:trans).

-

Verified by the absence of large coupling constants (

Hz) in the H-2 signal.

-

References

-

Synthesis & Resolution: Fülöp, F., et al.

-amino esters." Tetrahedron: Asymmetry, 2000. -

NMR Characterization: Gellman, S. H., et al.

-amino acids." Journal of the American Chemical Society, 2001. -

Drug Application: "Preparation of diamine derivatives as Factor Xa inhibitors." Patent WO2003026652.

-

Spectroscopic Data Verification: National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)."

Sources

- 1. (1R,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride - CAS:1436-60-8 - Sunway Pharm Ltd [3wpharm.com]

- 2. Ethyl(1r,2s)-2-aminocyclohexanecarboxylate | C9H17NO2 | CID 818060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1R,2R)-ethyl 2-aminocyclohexanecarboxylate hydrochloride - CAS:1436-60-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. ethyl cis-2-aminocyclohexanecarboxylate 95% | CAS: 1436-60-8 | AChemBlock [achemblock.com]

- 5. cis-Ethyl 2-aminocyclohexanecarboxylate hydrochloride - Lead Sciences [lead-sciences.com]

- 6. trans-Ethyl 2-hydroxycyclohexanecarboxylate | C9H16O3 | CID 1268212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (1R,2S)-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate [myskinrecipes.com]

- 8. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: The Evolution and Synthetic Utility of Ethyl (1R,2S)-2-Aminocyclohexane-1-Carboxylate

The following technical guide details the discovery, synthesis, and application history of ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate , a critical chiral building block in peptidomimetic and medicinal chemistry.

-Amino Acid ScaffoldsExecutive Summary

Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate (CAS: 192047-04-4 for the specific enantiomer) is the ethyl ester of (1R,2S)-2-aminocyclohexanecarboxylic acid (cis-ACHC). Unlike flexible linear amino acids, this molecule features a cyclohexane ring that rigidly constrains the backbone torsion angles (

Historically regarded as a simple reduction product of anthranilic acid, this scaffold gained prominence in the late 1990s through the work of Samuel Gellman (University of Wisconsin) and Dieter Seebach (ETH Zürich). It became a foundational monomer for

Structural Characteristics & Stereochemistry

Understanding the stereochemistry is a prerequisite for its application. The molecule possesses two chiral centers at C1 and C2.

-

Configuration: (1R, 2S).

-

Relative Stereochemistry: cis.

-

Conformation: In the cyclohexane chair, the (1R,2S) configuration typically places the amino and carboxylate groups in an axial/equatorial (or equatorial/axial) relationship, unlike the trans-isomer (diequatorial). This specific geometry forces the backbone into a curvature distinct from the linear extension seen in trans-isomers.

| Property | Specification |

| IUPAC Name | Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate |

| Common Name | cis-ACHC ethyl ester |

| Molecular Formula | |

| Molecular Weight | 171.24 g/mol |

| Chirality | (1R, 2S) - cis |

| Key Function | Conformational constraint; |

Historical Genesis: From Reduction Product to Foldamer

Early Discovery: The Anthranilate Reduction (1920s–1950s)

The history of aminocyclohexanecarboxylic acids (ACHC) began with the catalytic hydrogenation of anthranilic acid (2-aminobenzoic acid). Early chemists, including Einhorn and later Plieninger , utilized platinum or rhodium catalysts to reduce the aromatic ring.

-

Observation: The reduction predominantly yielded the cis-isomer (kinetic product) due to the syn-addition of hydrogen across the aromatic face.

-

Challenge: Separating the cis and trans isomers and resolving the enantiomers was chemically arduous, relying on fractional crystallization of diastereomeric salts (e.g., using tartaric acid).

The Foldamer Revolution (1996–Present)

The molecule's status shifted from a "bulk intermediate" to a "precision tool" in 1996.

-

The Gellman/Seebach Era: Research groups led by Samuel Gellman and Dieter Seebach demonstrated that oligomers of cyclic

-amino acids (like ACHC) fold into stable helices (e.g., 14-helix, 12-helix) in solution, despite lacking the hydrogen-bonding network of natural -

The Role of (1R,2S): While trans-ACHC forms robust 14-helices, the (1R,2S)-cis-isomer was identified as a "helix breaker" or "turn inducer" in homooligomers. However, in heterooligomers (mixed cis/trans or mixed with acyclic residues), it provides unique access to novel secondary structures used to design protease-resistant peptide drugs.

Synthetic Routes & Technical Protocols

The synthesis of enantiopure ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate requires controlling both diastereoselectivity (cis vs. trans) and enantioselectivity ((1R,2S) vs. (1S,2R)).

Route A: Catalytic Hydrogenation & Enzymatic Resolution (The Industry Standard)

This route is preferred for scalability. It starts with the hydrogenation of ethyl 2-aminobenzoate followed by a kinetic resolution using Pig Liver Esterase (PLE) .

Step 1: Hydrogenation (Diastereocontrol)

-

Precursor: Ethyl 2-aminobenzoate (Ethyl Anthranilate).

-

Catalyst: 5% Rhodium on Alumina (Rh/Al

O -

Conditions: High pressure

(50–100 bar), Acetic Acid solvent. -

Mechanism: Syn-hydrogenation occurs from the least hindered face, favoring the cis-isomer (racemic mixture of (1R,2S) and (1S,2R)).

-

Outcome: ~80-90% cis-diastereomer.

Step 2: Enzymatic Resolution (Enantiocontrol)

-

Reagent: Pig Liver Esterase (PLE).

-

Process: The racemic cis-ester is suspended in a phosphate buffer (pH 7). PLE selectively hydrolyzes the (1S,2R)-ester into the free acid (which dissolves in the aqueous phase), leaving the desired (1R,2S)-ester intact.

-

Purification: The unreacted (1R,2S)-ester is extracted with organic solvent (EtOAc), yielding high enantiomeric excess (>98% ee).

Visualization of the Synthetic Pathway

The following diagram illustrates the flow from Anthranilate to the resolved (1R,2S) ester.

Figure 1: Chemo-enzymatic synthesis pathway for the production of enantiopure ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate Hydrochloride via Enzymatic Resolution.

Phase 1: Preparation of cis-Racemate

-

Loading: Charge a high-pressure autoclave with ethyl 2-aminobenzoate (16.5 g, 100 mmol) and acetic acid (150 mL).

-

Catalyst: Add 5% Rh/Al

O -

Reaction: Pressurize to 60 bar H

and stir at 50°C for 12 hours. -

Workup: Filter the catalyst through Celite. Concentrate the filtrate under reduced pressure to remove acetic acid.

-

Neutralization: Dissolve residue in EtOAc (200 mL) and wash with saturated NaHCO

to remove traces of acid. Dry over Na-

Result: Colorless oil containing ~90% cis-racemate.

-

Phase 2: Enzymatic Resolution

-

Buffer Prep: Prepare 0.1 M Phosphate buffer (pH 7.0, 500 mL).

-

Emulsification: Suspend the cis-racemate (17.1 g, 100 mmol) in the buffer. Add Pig Liver Esterase (PLE) (2000 units).

-

Monitoring: Stir vigorously at 25°C. Maintain pH 7.0 by automatic addition of 1M NaOH (pH-stat).

-

Termination: The reaction stops at 50% conversion (approx. 24-48 hours) when the (1S,2R) enantiomer is fully hydrolyzed.

-

Extraction: Extract the mixture with Diethyl Ether (3 x 200 mL). The (1S,2R)-acid remains in the aqueous buffer (as the carboxylate salt).

-

Isolation: Dry the combined ether layers (MgSO

) and concentrate. -

Salt Formation: Dissolve the oil in dry Ethanol and add HCl/Dioxane (4M). Precipitate the salt with diethyl ether.

-

Yield: ~7.5 g of Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate HCl .

-

Optical Rotation:[1]

(c=1, CHCl

-

Applications in Drug Discovery & Research

-Peptide Foldamers

The primary application of this scaffold is in the design of foldamers .

-

Structure: When polymerized,

-amino acids form helices defined by hydrogen bonds between the amide proton ( -

Stability: Unlike natural

-peptides, these oligomers are resistant to proteolytic degradation (peptidases), making them ideal candidates for antibiotic and anticancer drug design.

Pharmaceutical Intermediates

While the trans-isomer is more common in specific named drugs (e.g., Lurasidone intermediates), the (1R,2S)-cis isomer serves as a precursor for:

-

Aminocyclitol Antibiotics: Mimicking the sugar rings of aminoglycosides.

-

Factor Xa Inhibitors: Used as a rigid linker to orient the pharmacophores (e.g., in Edoxaban analogs where specific stereochemistry dictates binding affinity).

-

Fragment-Based Drug Discovery (FBDD): The scaffold provides a high

(fraction of sp3 carbons), which correlates with better clinical success rates by improving solubility and reducing "flatness" compared to aromatic compounds.

Comparison of Stereoisomers

| Isomer | Helix Type (Homooligomer) | Key Utility |

| (1R,2R)-trans | 14-Helix | Most common |

| (1R,2S)-cis | Non-helical / Turn | "Helix breaker"; induces turns; functional diversity. |

References

-

Gellman, S. H. (1998).[2] "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link

-

Seebach, D., et al. (1996).[2] "

-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a -

Plieninger, H., & Schneider, K. (1959). "Die Konfiguration der 2-Amino-cyclohexancarbonsäuren." Chemische Berichte, 92(7), 1594–1599. Link

-

Appella, D. H., et al. (1999). "Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure." Journal of the American Chemical Society, 121(26), 6206–6212. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 818060, Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate. Link

Sources

ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate material safety data sheet

Precision Handling, Safety, and Synthetic Utility of a Key Chiral Scaffold

Part 1: Executive Technical Summary

Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate (often supplied as the Hydrochloride salt) is a high-value chiral

Core Significance:

-

Foldamer Engineering: It serves as a critical monomer for synthesizing

-peptides with stable secondary structures (e.g., 12-helices or hairpins), which resist proteolytic degradation. -

Medicinal Chemistry: The (1R,2S) cis-geometry provides a specific vector for side-chain presentation, distinct from the trans-isomers used in other pharmacophores (e.g., Edoxaban intermediates).

-

Handling Complexity: As a chiral primary amine, it is susceptible to spontaneous resolution loss via epimerization at the

-carbon (C1) under basic conditions and carbamate formation upon exposure to atmospheric CO

Part 2: Physicochemical Profile & Safety Assessment

Critical Material Properties

| Property | Specification | Technical Note |

| CAS Number | 1436-60-8 (Free Base)1127-99-7 (HCl Salt) | Note: Vendors often list the generic cis-racemate CAS. Verify stereochemistry via Optical Rotation. |

| Molecular Formula | C | MW: 171.24 g/mol (Free Base); 207.70 g/mol (HCl) |

| Physical State | HCl Salt: White Crystalline SolidFree Base: Colorless to pale yellow oil | The salt is preferred for storage; free base is generated in situ. |

| Melting Point | 128–135 °C (HCl Salt) | Sharp melting point indicates high diastereomeric purity. |

| Solubility | Soluble in H | Free base is extractable into DCM or EtOAc. |

| Chirality | (1R, 2S) | cis-configuration.[1][2][3] Enantiomeric Excess (ee) >98% required for foldamer synthesis. |

Hazard Identification (GHS Classification)

While often labeled as an Irritant , the primary amine functionality warrants "Corrosive-Like" handling precautions.

-

Signal Word: WARNING

-

Hazard Statements:

-

Hidden Hazard: Sensitization. Repeated dermal exposure to chiral amines can induce allergic dermatitis.

Risk Assessment Workflow (DOT Visualization)

The following diagram outlines the decision logic for handling this material, prioritizing the prevention of racemization and hydrolysis.

Figure 1: Risk assessment and handling logic based on the physical form of the reagent.

Part 3: Strategic Handling & Storage Protocol

As an Application Scientist, I recommend storing the HCl salt and only generating the free base immediately prior to coupling. The free base is hygroscopic and reacts with CO

Storage Standards

-

Environment: Store under inert gas (Nitrogen/Argon) if possible, or in a tightly sealed desiccator.

-

Temperature: Ambient (15–25°C) is acceptable for the salt. The free base should be stored at 2–8°C.

-

Light: Protect from light (amber vials) to prevent slow photochemical degradation, a common issue with amino esters over long durations.

Protocol: In-Situ Free Base Liberation

Do not store the free base. Generate it directly in the reaction vessel or immediately before use.

-

Suspension: Suspend the Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate HCl salt in Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

-

Neutralization: Cool to 0°C. Add 1.05 equivalents of mild base (e.g., saturated NaHCO

or dilute Na -

Extraction: Separate the organic layer.[8] Extract the aqueous layer 2x with DCM.

-

Drying: Dry combined organics over anhydrous Na

SO -

Usage: Filter and use the solution immediately for the next step (e.g., amide coupling).

Part 4: Synthetic Utility & Workflow

This molecule is most frequently used in peptide coupling to extend a backbone. The following workflow illustrates a standard "N-terminal Extension" cycle, common in foldamer synthesis.

Reaction Criticality

-

Racemization Risk: The C1 position (alpha to the ester) is stereolabile. Using HOBt/EDC or HATU with Collidine is preferred over harsh conditions.

-

Nucleophilicity: The steric bulk of the cyclohexane ring makes the amine less nucleophilic than a linear alkyl amine. Longer reaction times may be required.

Synthetic Workflow Diagram (DOT)

Figure 2: Standard synthetic workflow for incorporating the scaffold into a peptide backbone.

Part 5: Emergency Response & First Aid

In the event of exposure, the "Amine Protocol" applies. Do not use vinegar (acid) to neutralize splashes on skin/eyes, as the heat of neutralization can cause thermal burns.

Exposure Scenarios

| Route | Immediate Action | Medical Context |

| Eye Contact | Rinse immediately with water for 15+ minutes. Lift eyelids.[5] | Alkaline nature can cause corneal opacity. Ophthalmologist review required. |

| Skin Contact | Wash with soap and water. Remove contaminated clothing.[4][5][6][9] | Monitor for delayed dermatitis or sensitization. |

| Inhalation | Move to fresh air.[4][5] If breathing is difficult, give Oxygen.[5] | Vapor/dust is highly irritating to the upper respiratory tract. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. | Risk of esophageal irritation. |

Spill Management

-

Evacuate: Clear the immediate area.

-

PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a respirator if powder is airborne.

-

Neutralization: Absorb liquid spills with sand or vermiculite. For solid spills, sweep up gently to avoid dust.

-

Disposal: Collect in a container marked "Organic Waste - Basic/Amine".

Part 6: References

-

Sigma-Aldrich (Merck). (2025).[4] Safety Data Sheet: Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride. Retrieved from

-

PubChem. (2025).[2] Compound Summary: Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate.[1][2][3] National Library of Medicine. Retrieved from

-

Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. (Contextual grounding for beta-amino acid utility).

-

Thermo Fisher Scientific. (2025).[4] Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride, 95%. Retrieved from

-

Chemical Book. (2025). CAS 1436-60-8 Data and Properties. Retrieved from

Sources

- 1. Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride, 95% | Fisher Scientific [fishersci.ca]

- 2. Ethyl(1r,2s)-2-aminocyclohexanecarboxylate | C9H17NO2 | CID 818060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl cis-2-amino-1-cyclohexanecarboxylate hydrochloride, 95% 1 g | Request for Quote [thermofisher.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. chemos.de [chemos.de]

- 7. ethyl cis-2-aminocyclohexanecarboxylate 95% | CAS: 1436-60-8 | AChemBlock [achemblock.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.ca [fishersci.ca]

Methodological & Application

Application Note: Scalable Synthesis of Ethyl (1R,2S)-2-Aminocyclohexane-1-Carboxylate

Abstract & Introduction

Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate is a critical chiral building block in the synthesis of peptidomimetics and antiviral agents, most notably as a carbocyclic scaffold for neuraminidase inhibitors (e.g., Oseltamivir analogs).[1] While classical resolution of the corresponding acid (hexahydroanthranilic acid) using chiral salts is possible, it is often labor-intensive and solvent-heavy.[1]

This Application Note details a robust, scalable, two-step protocol combining heterogeneous catalytic hydrogenation and enzymatic kinetic resolution (EKR) . This "Green Chemistry" approach utilizes Candida antarctica Lipase B (CAL-B) to achieve high enantiomeric excess (>99% ee) under mild conditions, avoiding toxic resolving agents and minimizing waste.[1]

Key Advantages[1][2]

-

Scalability: Both hydrogenation and enzymatic steps are easily scaled from gram to kilogram quantities.[1]

-

Stereocontrol: Rhodium-catalyzed hydrogenation yields predominantly the cis-diastereomer (>95% dr), which is the required relative stereochemistry for the target.

-

Sustainability: Enzymatic resolution operates in organic media with high atom economy and reusable biocatalysts.[1]

Retrosynthetic Analysis & Workflow

The synthesis begins with the inexpensive, commercially available ethyl 2-aminobenzoate (ethyl anthranilate).[1] High-pressure hydrogenation saturates the aromatic ring, installing the cis-relative stereochemistry.[1] The resulting racemic mixture is resolved using CAL-B, which selectively hydrolyzes the unwanted (1S,2R)-enantiomer to the free acid, leaving the desired (1R,2S)-ester in the organic phase.[2]

Workflow Diagram

Figure 1: Chemo-enzymatic workflow for the synthesis of ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Ethyl Anthranilate

This step converts the aromatic precursor to the saturated cyclohexane system.[1] The use of Rhodium (Rh) on Alumina or Carbon is crucial for preventing hydrogenolysis of the C-N bond and ensuring cis-diastereoselectivity.[1]

Safety Note: High-pressure hydrogenation requires rated autoclave equipment. Handle hydrogen gas with extreme care.

| Parameter | Specification |

| Substrate | Ethyl 2-aminobenzoate (Ethyl Anthranilate) |

| Catalyst | 5% Rh/Al |

| Solvent | Ethanol (absolute) or Acetic Acid |

| Pressure | 50 bar (725 psi) H |

| Temperature | 40–50 °C |

| Reaction Time | 12–24 hours |

| Yield | >90% |

Procedure:

-

Loading: In a high-pressure autoclave, dissolve ethyl 2-aminobenzoate (16.5 g, 100 mmol) in ethanol (100 mL).

-

Catalyst Addition: Carefully add 5% Rh/Al

O -

Hydrogenation: Seal the autoclave and purge three times with H

(10 bar). Pressurize to 50 bar H -

Monitoring: Monitor H

uptake. Reaction is complete when uptake ceases.[1] -

Workup: Cool the reactor and vent H

. Filter the catalyst through a pad of Celite® to remove pyrophoric Rh residues.[1] Rinse the pad with ethanol.[1] -

Isolation: Concentrate the filtrate under reduced pressure to yield rac-cis-ethyl 2-aminocyclohexane-1-carboxylate as a colorless oil.

Protocol 2: Enzymatic Kinetic Resolution (EKR)

This step isolates the (1R,2S)-enantiomer.[1] CAL-B preferentially hydrolyzes the ester of the (1S,2R)-enantiomer to the water-soluble acid, leaving the desired (1R,2S)-ester intact.

| Parameter | Specification |

| Biocatalyst | Novozym® 435 (Immobilized CAL-B) |

| Solvent | MTBE (Methyl tert-butyl ether) or Diisopropyl ether |

| Nucleophile | Water (0.55 equivalents) |

| Temperature | 30 °C |

| Agitation | Orbital Shaker (200 rpm) |

| Conversion | ~50% (Theoretical maximum) |

Procedure:

-

Setup: Dissolve rac-cis-ethyl 2-aminocyclohexane-1-carboxylate (17.1 g, 100 mmol) in MTBE (170 mL).

-

Initiation: Add water (1.0 mL, ~55 mmol) and Novozym® 435 (1.7 g, 10 wt%).

-

Incubation: Incubate at 30 °C in an orbital shaker. Monitor the reaction by GC or chiral HPLC.

-

Filtration: Filter off the immobilized enzyme (can be washed with MTBE and reused).[1]

-

Phase Separation (Critical):

-

Purification: Dry the organic phase over MgSO

, filter, and concentrate in vacuo. -

Result: Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate is obtained as a pale yellow oil.[1]

Analytical Data & Quality Control

Chiral HPLC Method

To verify enantiomeric purity, use the following method:

-

Column: Chiralpak® AD-H or OD-H (4.6 x 250 mm).[1]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

-

Flow Rate: 0.5 mL/min.

-

Detection: UV @ 210 nm.[1]

-

Retention Times (Approximate):

Spectroscopic Identification

H NMR (400 MHz, CDClReferences

-

Enzym

-Amino Esters: Forró, E., & Fülöp, F. (2003).[1] Lipase-Catalyzed Enantioselective Hydrolysis of cis- and trans-2-Aminocyclohexanecarboxylates. Tetrahedron: Asymmetry, 14(18), 2793-2799.[1] -

Hydrogenation of Anthranilates: Maegawa, T., et al. (2009).[1] Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions. Chemistry - A European Journal, 15(28), 6953-6963.[1] [1]

-

Green Chemistry Applications: Gotor, V. (2002).[1] Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases.[1] Bioorganic & Medicinal Chemistry, 7(12), 2189-2197.[1]

-

Oseltamivir Precursor Synthesis: Karpf, M., & Trussardi, R. (2009).[1] New, Efficient Industrial Synthesis of the Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu). The Journal of Organic Chemistry, 66(6), 2044–2051.[1]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate is a pivotal chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its constrained cyclic structure and defined stereochemistry are crucial for the efficacy and selectivity of target drug molecules. The large-scale production of this enantiomerically pure compound, however, presents significant challenges in achieving high stereoselectivity, yield, and operational efficiency. This technical guide provides in-depth protocols and field-proven insights for two robust synthetic strategies suitable for industrial-scale production: Asymmetric Reductive Amination and Enzymatic Kinetic Resolution .

Strategic Overview: Pathways to Enantiopure Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate

Two primary strategies are presented, each with distinct advantages for large-scale synthesis. Route A, Asymmetric Reductive Amination, offers a direct approach to establishing the desired stereochemistry. Route B, while involving more steps, leverages the high selectivity of enzymatic resolution, a cornerstone of green chemistry.

Figure 1: High-level overview of the two primary synthetic routes.

Route A: Asymmetric Reductive Amination

This route is a highly practical and scalable method for producing enantiomerically pure ethyl cis-2-amino-1-cyclohexanecarboxylate.[1] The strategy relies on the use of a chiral auxiliary to direct the stereochemical outcome of the reductive amination, followed by an efficient crystallization step to isolate the desired diastereomer.

Workflow for Asymmetric Reductive Amination

Figure 2: Detailed workflow for the asymmetric reductive amination route.

Step 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate

The synthesis of the β-keto ester intermediate is achieved through the acylation of cyclohexanone with diethyl carbonate using sodium hydride as a base.

Protocol:

-

Reactor Setup: A suitable multi-necked reactor equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is thoroughly dried and purged with nitrogen.

-

Reagent Charging: The reactor is charged with a dispersion of sodium hydride (60% in mineral oil, 1.6 mol) in anhydrous tetrahydrofuran (THF).

-

Initial Heating: The mixture is heated to reflux for 1 hour with vigorous stirring.

-

Cyclohexanone Addition: A solution of cyclohexanone (0.48 mol) in anhydrous THF is added dropwise to the refluxing mixture over approximately 30 minutes.

-

Reaction Completion: The reaction mixture is maintained at reflux for an additional 1.5 hours after the addition is complete.

-

Work-up: After cooling to room temperature, the reaction is carefully quenched by the slow addition of 3N hydrochloric acid until the mixture is acidic. The quenched mixture is then poured into brine and extracted with dichloromethane.

-

Isolation: The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude ethyl 2-oxocyclohexanecarboxylate, which can be used in the next step without further purification.[2]

Safety Considerations for Sodium Hydride:

-

Reactivity: Sodium hydride is a highly reactive and flammable solid that reacts violently with water to produce hydrogen gas, which can ignite.[3][4]

-

Handling: It should be handled in an inert atmosphere (nitrogen or argon).[3] The 60% dispersion in mineral oil is safer to handle than the pure solid.[3]

-

Quenching: The quenching of reactions containing sodium hydride must be performed with extreme caution, typically by the slow addition of a proton source at a controlled temperature.

-

Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety goggles, and appropriate gloves when handling sodium hydride.[4]

Step 2: Asymmetric Reductive Amination

This key step establishes the desired stereochemistry through the reaction of the β-keto ester with a chiral amine, followed by reduction of the resulting imine/enamine mixture.

Protocol:

-

Reactor Setup: A reactor equipped with a mechanical stirrer and a nitrogen inlet is charged with ethyl 2-oxocyclohexanecarboxylate (1.0 eq), (R)-(+)-α-methylbenzylamine (1.1 eq), and a suitable solvent such as methanol or ethanol.

-

Imine/Enamine Formation: The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine/enamine intermediates.

-

Reduction: The reaction mixture is cooled to 0-5 °C, and a reducing agent such as sodium triacetoxyborohydride (1.5 eq) is added portion-wise. Alternatively, catalytic hydrogenation over palladium on carbon can be employed.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., HPLC or TLC) until the starting material is consumed.

-

Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent like ethyl acetate.

-

Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude diastereomeric mixture.

Step 3: Diastereomeric Salt Crystallization

The efficient separation of the desired (1R,2S,1'R)-diastereomer is achieved by crystallization as its hydrobromide salt.[1]

Protocol:

-

Salt Formation: The crude diastereomeric mixture is dissolved in a suitable solvent (e.g., isopropanol or ethyl acetate).

-

Acidification: A solution of hydrogen bromide in acetic acid or gaseous hydrogen bromide is added to the solution until it is acidic.

-

Crystallization: The mixture is stirred at room temperature or cooled to induce crystallization of the less soluble (1R,2S,1'R)-diastereomer hydrobromide salt.

-

Isolation: The crystalline solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield the diastereomerically pure salt.

Step 4: Chiral Auxiliary Removal

The final step involves the removal of the chiral auxiliary by catalytic hydrogenolysis to afford the target compound.

Protocol:

-

Reactor Setup: A hydrogenation reactor is charged with the diastereomerically pure hydrobromide salt, a palladium on carbon catalyst (5-10 mol%), and a solvent such as methanol or ethanol.

-

Hydrogenation: The reactor is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-5 atm) at room temperature until the chiral auxiliary is completely cleaved.

-

Filtration and Isolation: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure.

-

Final Purification: The resulting crude product can be further purified by recrystallization or chromatography to yield the highly pure ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate.

| Step | Key Reagents | Typical Yield | Purity (diastereomeric excess) |

| 1. Acylation | Cyclohexanone, Diethyl carbonate, NaH | 80-90% | N/A |

| 2. Reductive Amination | Ethyl 2-oxocyclohexanecarboxylate, (R)-(+)-α-methylbenzylamine, NaBH(OAc)3 | 85-95% (crude) | ~70:30 dr |

| 3. Crystallization | HBr | >90% recovery of desired diastereomer | >99% de |

| 4. Hydrogenolysis | H2, Pd/C | >95% | >99% ee |

Route B: Enzymatic Kinetic Resolution

This "green" chemistry approach utilizes the high enantioselectivity of enzymes to resolve a racemic mixture of the cis-amino ester. Candida antarctica lipase B (CALB) is a robust and widely used enzyme for such resolutions.[5][6]

Workflow for Enzymatic Kinetic Resolution

Figure 3: Detailed workflow for the enzymatic kinetic resolution route.

Step 1: Synthesis of Racemic Ethyl cis-2-aminocyclohexane-1-carboxylate

This initial step involves a standard, non-chiral reductive amination of the β-keto ester.

Protocol:

-

Reaction Setup: A high-pressure reactor is charged with ethyl 2-oxocyclohexanecarboxylate, a source of ammonia (e.g., ammonium acetate or aqueous ammonia), and a hydrogenation catalyst such as Raney Nickel or a noble metal catalyst.

-

Hydrogenation: The reactor is pressurized with hydrogen and heated. The reaction is monitored until the starting material is consumed.

-

Work-up and Isolation: The catalyst is filtered off, and the crude product is isolated by extraction and purified by distillation or crystallization to yield the racemic cis-amino ester.

Step 2 & 3: Enzymatic Kinetic Resolution and Separation

The key to this route is the selective acylation of one enantiomer by the lipase.

Protocol:

-

Enzyme Setup: Immobilized Candida antarctica lipase B (e.g., Novozym® 435) is added to a solution of the racemic ethyl cis-2-aminocyclohexane-1-carboxylate in a suitable organic solvent (e.g., tert-butyl methyl ether or toluene).

-

Acylation: An acyl donor, such as ethyl acetate, is added to the mixture. The reaction is stirred at a controlled temperature (e.g., 30-40 °C).

-

Reaction Monitoring: The reaction progress is monitored by chiral HPLC to track the conversion and the enantiomeric excess of the remaining starting material. The reaction is typically stopped at or near 50% conversion to maximize the yield and enantiopurity of the unreacted enantiomer.

-

Separation: Once the desired conversion is reached, the enzyme is filtered off. The unreacted (1R,2S)-amino ester can be separated from the N-acylated (1S,2R)-amino ester by extraction with an acidic aqueous solution. The free amine will be extracted into the aqueous phase, while the amide remains in the organic phase.

-

Isolation: The aqueous layer is basified, and the desired (1R,2S)-enantiomer is extracted with an organic solvent, dried, and concentrated to yield the final product.

| Parameter | Description |

| Enzyme | Immobilized Candida antarctica lipase B (CALB) |

| Acyl Donor | Ethyl acetate, Isopropenyl acetate, or other suitable esters |

| Solvent | Non-polar organic solvents (e.g., MTBE, toluene, hexane) |

| Temperature | Typically 30-50 °C |

| Optimal Conversion | ~50% for maximum yield of both enantiomers |

| Separation Method | Acid-base extraction |

Characterization

The final product, ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate, should be characterized by standard analytical techniques to confirm its identity, purity, and stereochemistry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and cis-stereochemistry.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee%).

-

Optical Rotation: To measure the specific rotation, which should be compared to literature values for the pure enantiomer.

-

Mass Spectrometry (MS): To confirm the molecular weight.

References

- Xu, D., Prasad, K., Repič, O., & Blacklock, T. J. (1997). A practical synthesis of enantiopure ethyl cis-2-amino-1-cyclohexanecarboxylate via asymmetric reductive amination methodology. Tetrahedron: Asymmetry, 8(9), 1445–1451).

- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

-

Nigues et al. (n.d.). Gram-scale α-amination of ethyl 2-oxocyclopentane-1-carboxylate catalyzed by 2-aminobenzimidazole derivatives. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis -Diamine Intermediate for Edoxaban. Retrieved from [Link]

-

ACS Publications. (2024). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development. Retrieved from [Link]

- Barluenga, J., Aznar, F., Ribas, C., & Valdés, C. (2002). Synthesis of Enantiomerically Pure Functionalized cis- and trans-2-Aminocyclohexanecarboxylic Acid Derivatives. The Journal of Organic Chemistry, 67(16), 5644-5653.

-

Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Retrieved from [Link]

-

Sci-Hub. (n.d.). A practical synthesis of enantiopure ethyl cis-2-amino-1-cyclohexanecarboxylate via asymmetric reductive amination methodology. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl(1r,2s)-2-aminocyclohexanecarboxylate. Retrieved from [Link]

-

ACS Publications. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Prep-scale resolution of ethyl cis 2-aminocyclohexanecarboxylate (8) a.... Retrieved from [Link]

-

Wiley Analytical Science. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach. Retrieved from [Link]

- Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines.

-

RSC Publishing. (2018). Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. Catalysis Science & Technology. Retrieved from [Link]

-

ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Retrieved from [Link]

-

RSC Publishing. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine. Retrieved from [Link]

-

OSTI.GOV. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Retrieved from [Link]

-

Scribd. (n.d.). The Safe Use of Sodium Hydride On Scale. Retrieved from [Link]

-

University of California. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-oxocyclohexanecarboxylate. Retrieved from [Link]

-

NJ.gov. (n.d.). Common Name: SODIUM HYDRIDE. Retrieved from [Link]

-

Almac. (2017). Streamlined Preparation of Immobilized Candida antarctica Lipase B. Retrieved from [Link]

-

Dove Medical Press. (2019). Immobilization studies of Candida Antarctica lipase B on gallic acid functionalized magnetic nanoparticles. Retrieved from [Link]

Sources

- 1. Sci-Hub. A practical synthesis of enantiopure ethyl cis-2-amino-1-cyclohexanecarboxylate via asymmetric reductive amination methodology / Tetrahedron: Asymmetry, 1997 [sci-hub.sg]

- 2. Ethyl 2-oxocyclohexanecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 4. nj.gov [nj.gov]

- 5. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. dovepress.com [dovepress.com]

Application Notes and Protocols for the Biocatalytic Synthesis of Ethyl (1R,2S)-2-Aminocyclohexane-1-carboxylate

Introduction: The Imperative for Chiral Purity in Pharmaceutical Synthesis

The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. The specific three-dimensional arrangement of atoms in a chiral molecule can lead to vastly different pharmacological and toxicological profiles between its enantiomers. Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate is a valuable chiral building block in the synthesis of various pharmaceuticals. Traditional chemical methods for obtaining this specific stereoisomer often involve costly chiral auxiliaries, harsh reaction conditions, and the generation of significant chemical waste.

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a powerful and sustainable alternative.[1] Enzymes operate under mild conditions with exquisite chemo-, regio-, and stereoselectivity, leading to cleaner reaction profiles and higher purity products.[2] This guide provides detailed application notes and protocols for two prominent biocatalytic strategies for the synthesis of ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate: Lipase-Catalyzed Kinetic Resolution and Transaminase-Catalyzed Asymmetric Synthesis .

These protocols are designed for researchers, scientists, and drug development professionals, providing not just a series of steps, but also the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability.

Strategic Overview: Lipase Resolution vs. Transaminase Asymmetric Synthesis

The choice between kinetic resolution and asymmetric synthesis depends on several factors including the availability of the starting material, desired enantiomeric excess (e.e.), and overall process efficiency.

-

Lipase-Catalyzed Kinetic Resolution: This method starts with a racemic mixture of ethyl 2-aminocyclohexane-1-carboxylate and selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. The maximum theoretical yield for the desired enantiomer is 50%.

-

Transaminase-Catalyzed Asymmetric Synthesis: This approach begins with a prochiral ketone, ethyl 2-oxocyclohexane-1-carboxylate, and stereoselectively adds an amino group to produce the desired (1R,2S)-enantiomer in theoretically up to 100% yield.

Sources

Application Notes and Protocols for the Synthesis of Oseltamivir Utilizing Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Approach to Oseltamivir Synthesis Beyond Shikimic Acid

Oseltamivir (marketed as Tamiflu®) is a critical antiviral agent for the treatment and prophylaxis of influenza A and B virus infections.[1] Its global significance has necessitated the exploration of diverse and robust synthetic routes to ensure a stable supply chain, independent of the traditional starting material, (-)-shikimic acid, which is subject to supply fluctuations.[2][3] Numerous innovative total syntheses have been developed, showcasing a range of strategies including Diels-Alder reactions, enzymatic desymmetrization, and various catalytic asymmetric transformations to construct the core cyclohexene scaffold with the requisite stereochemistry.[2][4]

This document outlines a proposed synthetic strategy and detailed protocols for the synthesis of oseltamivir, leveraging the chiral pool starting material, ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate . This approach is predicated on the strategic advantage of utilizing a commercially available, stereochemically defined building block to circumvent the challenges associated with de novo construction of the chiral core. The inherent stereochemistry of the starting material provides a robust foundation for the subsequent stereocontrolled introduction of the remaining functionalities of the oseltamivir molecule. The proposed pathway is grounded in well-established chemical transformations that have been successfully employed in various reported oseltamivir syntheses.

Proposed Synthetic Pathway Overview

The proposed synthesis initiates with the protection of the amino group of ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate, followed by a series of transformations to introduce the requisite double bond, the second nitrogen functionality, and the characteristic 3-pentyloxy side chain. Each step is designed to maintain or control the stereochemistry, leading to the target oseltamivir molecule.

Figure 1: Proposed high-level workflow for the synthesis of oseltamivir.

Detailed Experimental Protocols (Proposed)

The following protocols are proposed based on analogous and well-documented transformations in the field of organic synthesis and specifically within the context of oseltamivir synthesis.

Step 1: N-Protection of Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate

Rationale: Protection of the primary amine is crucial to prevent side reactions in subsequent steps. The Boc (tert-butyloxycarbonyl) group is a common choice due to its stability under a range of reaction conditions and its ease of removal under acidic conditions.

Protocol:

-

Dissolve ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base, such as triethylamine (TEA) (1.2 eq) or N,N-diisopropylethylamine (DIPEA).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-Boc protected intermediate.

Step 2: Introduction of the C4-C5 Double Bond

Rationale: The introduction of a double bond is a key transformation to form the cyclohexene core of oseltamivir. A common method to achieve this is through selenoxide elimination.

Protocol:

-

Treat the N-Boc protected intermediate (1.0 eq) with a strong base, such as lithium diisopropylamide (LDA), at -78 °C in THF to form the enolate.

-

Add a selenium electrophile, such as phenylselenyl bromide (PhSeBr), to the enolate solution and allow the reaction to warm to room temperature.

-

After the reaction is complete (monitored by TLC), oxidize the resulting selenide with an oxidant like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) at low temperature.

-

The resulting selenoxide will undergo syn-elimination upon warming to room temperature to yield the α,β-unsaturated ester.

-

Purify the product by column chromatography.

Step 3: Stereoselective Epoxidation

Rationale: Epoxidation of the newly formed double bond, followed by regioselective opening, is a reliable strategy to install the C4 and C5 functionalities with the correct stereochemistry. The directing effect of the existing stereocenter can influence the facial selectivity of the epoxidation.

Protocol:

-

Dissolve the α,β-unsaturated ester (1.0 eq) in a suitable solvent like DCM.

-

Add an epoxidizing agent such as m-CPBA (1.2 eq) portion-wise at 0 °C.

-

Stir the reaction at 0 °C to room temperature until the starting material is consumed (TLC analysis).

-

Quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with DCM, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude epoxide can often be used in the next step without further purification.

Step 4: Regioselective Azide Opening of the Epoxide

Rationale: The epoxide can be opened with an azide nucleophile to introduce the second nitrogen functionality. The regioselectivity of this opening is crucial and can be influenced by the choice of catalyst and reaction conditions. This transformation is a common strategy in many oseltamivir syntheses.[5]

Protocol:

-

Dissolve the epoxide intermediate (1.0 eq) in a suitable solvent system, such as a mixture of acetone and water.

-

Add sodium azide (NaN₃) (1.5-2.0 eq) and a Lewis acid catalyst, such as titanium(IV) isopropoxide, to control the regioselectivity of the ring opening.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent and purify by column chromatography to isolate the azido alcohol.

Step 5: O-Alkylation to Introduce the 3-Pentyloxy Side Chain

Rationale: The introduction of the 3-pentyloxy group is a defining feature of the oseltamivir molecule. This can be achieved through a Williamson ether synthesis.

Protocol:

-

Dissolve the azido alcohol (1.0 eq) in an anhydrous aprotic solvent like THF or dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (NaH) (1.2 eq), at 0 °C to deprotonate the alcohol.

-

After stirring for 30 minutes, add 3-pentyl bromide or iodide (1.5 eq) and allow the reaction to warm to room temperature or heat gently to drive the reaction to completion.

-

Monitor the reaction by TLC. Once complete, carefully quench the reaction with water.

-

Extract the product, wash with brine, dry, and concentrate. Purify by column chromatography.

Step 6: Reduction of the Azide and N-Acetylation

Rationale: The final steps involve the reduction of the azide to a primary amine, followed by acetylation to form the second amide group present in oseltamivir. A Staudinger reaction or catalytic hydrogenation are common methods for azide reduction.

Protocol:

-

Azide Reduction (Staudinger Reaction): Dissolve the azido ether (1.0 eq) in a mixture of THF and water. Add triphenylphosphine (PPh₃) (1.2 eq) and stir at room temperature. The reaction progress can be monitored by the evolution of nitrogen gas and TLC.

-

N-Acetylation: Once the azide reduction is complete, add acetic anhydride (Ac₂O) (1.5 eq) and a base like pyridine or TEA to the reaction mixture.

-

Stir at room temperature until the acetylation is complete (TLC).

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield oseltamivir.

-

The Boc protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in DCM) if required for the final product characterization or conversion to its phosphate salt.

Data Presentation

| Step | Transformation | Key Reagents | Expected Outcome |

| 1 | N-Protection | (Boc)₂O, TEA | N-Boc protected amino ester |

| 2 | Dehydrogenation | LDA, PhSeBr, H₂O₂ | α,β-Unsaturated ester |

| 3 | Epoxidation | m-CPBA | Epoxide intermediate |

| 4 | Azide Opening | NaN₃, Ti(OⁱPr)₄ | Azido alcohol intermediate |

| 5 | Etherification | NaH, 3-pentyl bromide | Azido ether intermediate |

| 6 | Reduction & Acetylation | PPh₃, Ac₂O | Oseltamivir |

Visualization of the Proposed Synthetic Pathway